molecular formula C19H20BrNO4S B2806178 1-(2-(3-Bromo-4-methoxyphenyl)thiazolidin-3-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 2034286-71-8

1-(2-(3-Bromo-4-methoxyphenyl)thiazolidin-3-yl)-2-(2-methoxyphenoxy)ethanone

Cat. No. B2806178
CAS RN: 2034286-71-8
M. Wt: 438.34
InChI Key: ZMQQBNLNRLXQDK-UHFFFAOYSA-N
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Description

1-(2-(3-Bromo-4-methoxyphenyl)thiazolidin-3-yl)-2-(2-methoxyphenoxy)ethanone is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as BMT-047 and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Synthetic Methodology

The compound is often used as an intermediate or a key component in the synthesis of heterocyclic compounds. For example, it is involved in the synthesis of thiazolidinone derivatives, which are crucial for developing pharmaceutical agents and biologically active molecules. Studies have shown its utility in forming compounds with potential anti-inflammatory, antimicrobial, and anticancer properties. The synthesis processes often involve catalytic reductions, halogenation, and condensation reactions, indicating its versatility in organic synthesis (Kwiecień & Szychowska, 2006), (Kandeel, 2006).

Medicinal Chemistry

The compound's application in medicinal chemistry is highlighted by its role in synthesizing new molecules with significant biological activities. Research has demonstrated its use in creating derivatives that show promise as anticancer and anti-HIV agents. These derivatives have been evaluated for their physical properties and biological activities, providing insights into their potential therapeutic uses (Patel et al., 2013), (Havrylyuk et al., 2011).

properties

IUPAC Name

1-[2-(3-bromo-4-methoxyphenyl)-1,3-thiazolidin-3-yl]-2-(2-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO4S/c1-23-15-8-7-13(11-14(15)20)19-21(9-10-26-19)18(22)12-25-17-6-4-3-5-16(17)24-2/h3-8,11,19H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQQBNLNRLXQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2N(CCS2)C(=O)COC3=CC=CC=C3OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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